![molecular formula C26H26N2O2S2 B306078 3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306078.png)
3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a potential treatment for certain diseases. In
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is that it has shown promise in various applications, including as a potential treatment for certain diseases. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study the compound.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further explore the compound's potential as a treatment for cancer and inflammation. Another direction is to study the compound's mechanism of action in more detail to better understand how it works. Additionally, future research could explore the potential of this compound in other scientific research applications.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. While the mechanism of action is not fully understood, studies have suggested that the compound may be useful in the treatment of certain diseases and as a tool for studying certain biological processes. Further research is needed to fully explore the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-phenoxyethanethiol to form the thioester. The thioester is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in scientific research. One area of research has focused on the compound's potential as a treatment for certain diseases, such as cancer and inflammation. Other research has explored the compound's potential as a tool for studying certain biological processes.
Eigenschaften
Molekularformel |
C26H26N2O2S2 |
---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)-2-(2-phenoxyethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N2O2S2/c1-17-12-13-19(16-18(17)2)28-25(29)23-21-10-6-7-11-22(21)32-24(23)27-26(28)31-15-14-30-20-8-4-3-5-9-20/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3 |
InChI-Schlüssel |
KUGMTGQXNIEJKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCCOC4=CC=CC=C4)SC5=C3CCCC5)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCCOC4=CC=CC=C4)SC5=C3CCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.